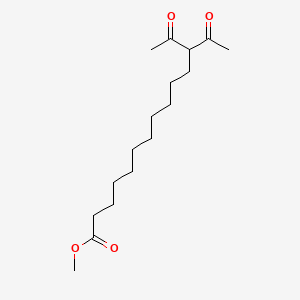
Methyl 12-acetyl-13-oxotetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 12-acetyl-13-oxotetradecanoate is a chemical compound with the molecular formula C17H30O4 It is an ester with a complex structure that includes multiple functional groups, such as ketones and esters
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-acetyl-13-oxotetradecanoate typically involves multiple steps. One common method includes the formation of the tosylhydrazone of the oxo-ester followed by reduction with sodium cyanoborohydride. This process yields the desired methyl tetradecanoate, which upon hydrolysis, produces the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the use of catalysts and optimized reaction conditions to improve yield and efficiency. Techniques such as gas-liquid chromatography and infrared or NMR spectroscopy are employed to evaluate the purity and structure of the synthesized compound .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 12-acetyl-13-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: The compound can be reduced using reducing agents like sodium cyanoborohydride.
Substitution: Functional groups in the compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Sodium cyanoborohydride is commonly used for reduction reactions.
Catalysts: 18-crown-6 is used to improve the yields of certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions typically produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Methyl 12-acetyl-13-oxotetradecanoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 12-acetyl-13-oxotetradecanoate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is known to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 13-oxotetradecanoate: A similar compound with a slightly different structure, used in similar applications.
Tetradecanoic acid derivatives: These compounds share structural similarities and are used in various chemical and biological studies.
Uniqueness
Methyl 12-acetyl-13-oxotetradecanoate is unique due to its specific functional groups and the resulting chemical properties.
Propiedades
Número CAS |
143814-66-8 |
|---|---|
Fórmula molecular |
C17H30O4 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
methyl 12-acetyl-13-oxotetradecanoate |
InChI |
InChI=1S/C17H30O4/c1-14(18)16(15(2)19)12-10-8-6-4-5-7-9-11-13-17(20)21-3/h16H,4-13H2,1-3H3 |
Clave InChI |
NQYGXNPPYBINSR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CCCCCCCCCCC(=O)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[3,5-Dimethyl-2-(nonyloxy)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid](/img/structure/B12562012.png)
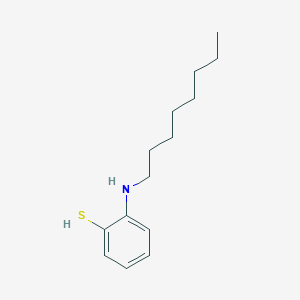
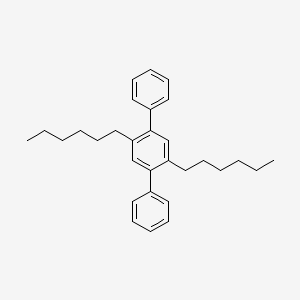
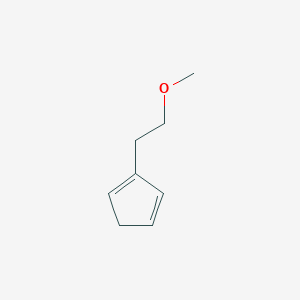
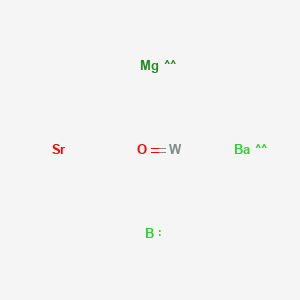
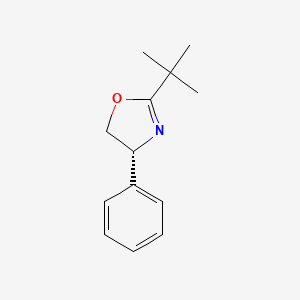
![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)
![2-Methoxy-2-oxoethyl [(cyclohexylideneamino)oxy]acetate](/img/structure/B12562063.png)
![N-Acetyl-S-[(3-methylphenyl)methyl]-L-cysteine](/img/structure/B12562069.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)
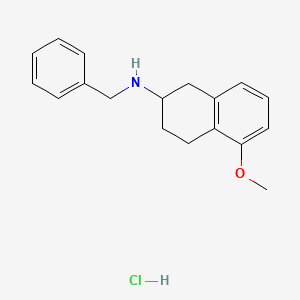
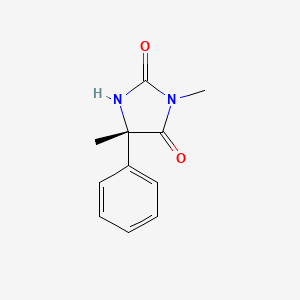
![3-[14-(2-Carboxyethyl)-5,19-diethyl-4,9,15,20-tetramethyl-2,21,22,23,24-pentazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),2,4,6(24),7,9,11,13,15,17,19-undecaen-10-yl]propanoic acid](/img/structure/B12562085.png)
![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)
